N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and an oxolane moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole and pyridine rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and oxolane moieties. One common synthetic route involves the cyclization of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the formation of by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can further optimize industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Tiazofurin.
Uniqueness: The combination of the thiazole, pyridine, and oxolane moieties in a single molecule provides a unique scaffold that can be tailored for specific applications. This structural diversity allows for the fine-tuning of its chemical and biological properties, making it a versatile compound in various research fields.
Properties
CAS No. |
923438-12-4 |
---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.